2-cyclopropyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid
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Overview
Description
2-cyclopropyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid is a complex organic compound belonging to the beta-carboline family. Beta-carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a cyclopropyl group, a methyl group, and a carboxylic acid functional group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, which forms the beta-carboline core by condensing a tryptamine derivative with an aldehyde or ketone. The cyclopropyl and methyl groups are introduced through subsequent alkylation reactions. The carboxylic acid group can be introduced via oxidation of a corresponding alcohol or aldehyde intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production. Solvent selection and purification techniques, such as recrystallization or chromatography, are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyclopropyl or methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-cyclopropyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders and cancer.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological function.
Comparison with Similar Compounds
Similar Compounds
- 2-isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid
- 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- 9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid
Uniqueness
2-cyclopropyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activities.
Properties
IUPAC Name |
2-cyclopropyl-9-methyl-1-oxopyrido[3,4-b]indole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-17-12-5-3-2-4-10(12)13-11(16(20)21)8-18(9-6-7-9)15(19)14(13)17/h2-5,8-9H,6-7H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYSEKUKOZWMFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)N(C=C3C(=O)O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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